![molecular formula C10H18F2N2 B1491019 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine CAS No. 2097993-58-1](/img/structure/B1491019.png)
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine
描述
3-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine is a compound belonging to the class of cyclopentapyrroles. Its structure comprises a hexahydrocyclopenta[c]pyrrole ring system with difluoro substitutions and an attached propanamine group. This intricate structure endows the molecule with unique properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine typically involves multi-step organic reactions. The process often starts with the formation of the hexahydrocyclopenta[c]pyrrole ring, followed by the introduction of fluorine atoms using fluorinating agents such as DAST (diethylaminosulfur trifluoride). Subsequent steps involve the attachment of the propanamine group via nucleophilic substitution or reductive amination. Industrial Production Methods: While detailed industrial production methods might be proprietary, large-scale synthesis usually follows the same general pathway with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions might involve reagents like potassium permanganate or peracids. Reduction reactions could employ hydrogen gas in the presence of a palladium catalyst. Substitution reactions, such as nucleophilic substitutions, might use reagents like sodium hydride or alkyl halides. Major Products: The products from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the compound, while reduction might produce partially or fully reduced versions.
科学研究应用
Chemistry: In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Biology: In biological research, it could serve as a probe to study the interactions of difluorinated compounds with biological targets. Medicine: In medicine, this molecule might have potential as a drug candidate, especially if it exhibits activity against specific molecular targets. Industry: Industrial applications could include its use in the development of novel materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
Mechanism: The mechanism by which this compound exerts its effects would depend on its interaction with biological molecules. Molecular Targets and Pathways: Its activity could involve binding to specific enzymes or receptors, influencing biological pathways related to its structural features. For example, the presence of fluorine atoms might enhance its binding affinity to certain proteins, thereby modulating their function.
相似化合物的比较
Comparison with Other Compounds: Similar compounds might include other cyclopenta[c]pyrroles with different substituents. Uniqueness: The unique aspect of 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine lies in its specific difluoro substitution and attached propanamine group, which confer distinct chemical and biological properties. List of Similar Compounds:
3-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine
3-(Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-amine
This covers an introduction, synthesis, chemical reactions, applications, mechanism, and comparisons for this compound. Does this hit the mark?
属性
IUPAC Name |
3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)3-2-8-6-14(5-1-4-13)7-9(8)10/h8-9H,1-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCDWVBOGRTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CCCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
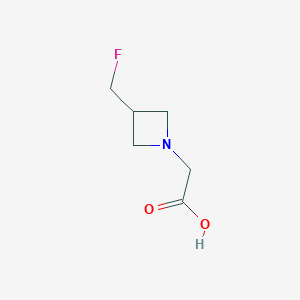
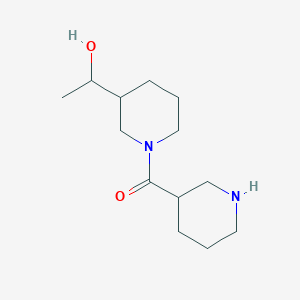
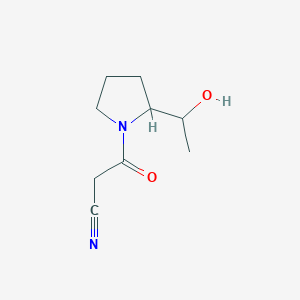
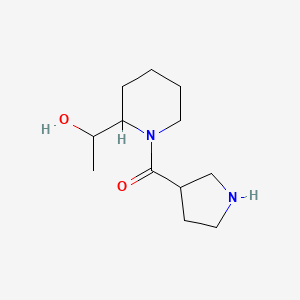
![4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1490947.png)
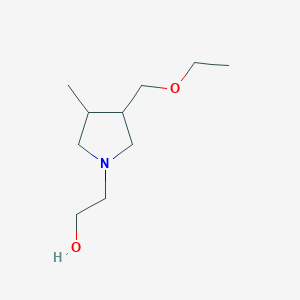

![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)

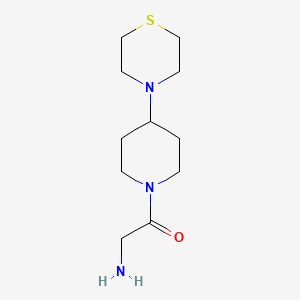
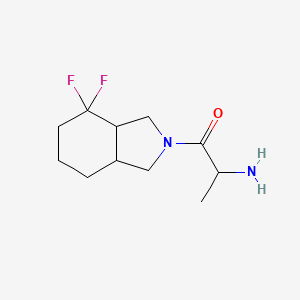
![(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490959.png)
